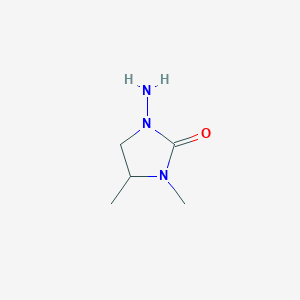
1-Amino-3,4-dimethylimidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Amino-3,4-dimethylimidazolidin-2-one (ADI) is a heterocyclic organic compound that has been synthesized and studied for its potential applications in scientific research. ADI has a unique chemical structure that makes it a promising candidate for use in various fields, including biochemistry, pharmacology, and materials science.
科学的研究の応用
1-Amino-3,4-dimethylimidazolidin-2-one has been studied for its potential applications in various fields of scientific research. In biochemistry, 1-Amino-3,4-dimethylimidazolidin-2-one has been used as a precursor for the synthesis of peptides and proteins. It has also been used as a reagent for the determination of amino acids and other compounds. In pharmacology, 1-Amino-3,4-dimethylimidazolidin-2-one has been investigated for its potential as a drug candidate due to its ability to act as a prodrug and release active compounds in vivo. In materials science, 1-Amino-3,4-dimethylimidazolidin-2-one has been used as a building block for the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 1-Amino-3,4-dimethylimidazolidin-2-one is not fully understood, but it is believed to involve the formation of a reactive intermediate that can undergo various chemical reactions. This intermediate can react with nucleophiles, such as amines or thiols, to form adducts. The intermediate can also undergo oxidation or reduction reactions to form different compounds.
生化学的および生理学的効果
1-Amino-3,4-dimethylimidazolidin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-Amino-3,4-dimethylimidazolidin-2-one can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 1-Amino-3,4-dimethylimidazolidin-2-one has also been shown to have antioxidant and anti-inflammatory properties. In vivo studies have demonstrated that 1-Amino-3,4-dimethylimidazolidin-2-one can improve cognitive function and reduce oxidative stress in animal models.
実験室実験の利点と制限
One of the main advantages of using 1-Amino-3,4-dimethylimidazolidin-2-one in lab experiments is its unique chemical structure, which allows for the synthesis of novel compounds with unique properties. 1-Amino-3,4-dimethylimidazolidin-2-one is also relatively stable and easy to handle, making it a convenient reagent for various reactions. However, one limitation of using 1-Amino-3,4-dimethylimidazolidin-2-one is its potential toxicity, as it can form reactive intermediates that can cause cellular damage. Careful handling and proper safety measures should be taken when working with 1-Amino-3,4-dimethylimidazolidin-2-one.
将来の方向性
There are several future directions for research on 1-Amino-3,4-dimethylimidazolidin-2-one. One area of interest is the development of new synthetic methods for 1-Amino-3,4-dimethylimidazolidin-2-one and its derivatives. Another area of interest is the investigation of the mechanism of action of 1-Amino-3,4-dimethylimidazolidin-2-one and its potential as a therapeutic agent. Additionally, the use of 1-Amino-3,4-dimethylimidazolidin-2-one in materials science and nanotechnology is an area of growing interest, with potential applications in sensors, catalysis, and drug delivery systems.
特性
CAS番号 |
170500-50-2 |
|---|---|
製品名 |
1-Amino-3,4-dimethylimidazolidin-2-one |
分子式 |
C5H11N3O |
分子量 |
129.16 g/mol |
IUPAC名 |
1-amino-3,4-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C5H11N3O/c1-4-3-8(6)5(9)7(4)2/h4H,3,6H2,1-2H3 |
InChIキー |
FRFGSXBQYIOXQT-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=O)N1C)N |
正規SMILES |
CC1CN(C(=O)N1C)N |
同義語 |
2-Imidazolidinone,1-amino-3,4-dimethyl-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

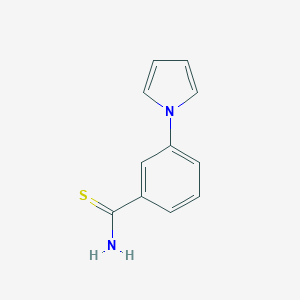
![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)
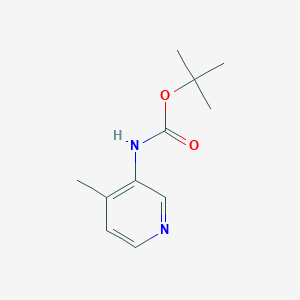
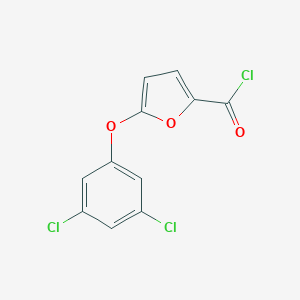





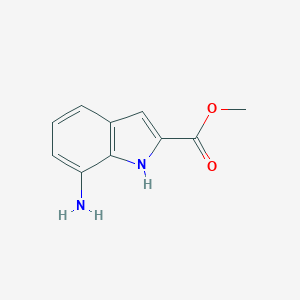
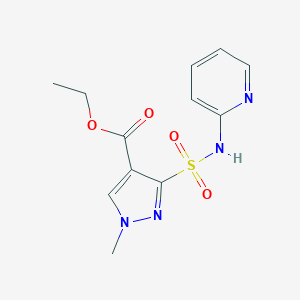


![3-ethoxy-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one](/img/structure/B71873.png)